N-{3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide
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Overview
Description
N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the fluorophenyl and propyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and benzodiazole core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar fluorophenyl group but has a different core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole core.
Uniqueness
N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is unique due to its combination of a benzodiazole core and a fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H24FN3O |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H24FN3O/c1-15(2)21(26)23-13-5-8-20-24-18-6-3-4-7-19(18)25(20)14-16-9-11-17(22)12-10-16/h3-4,6-7,9-12,15H,5,8,13-14H2,1-2H3,(H,23,26) |
InChI Key |
HIVLTTIFLZFSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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